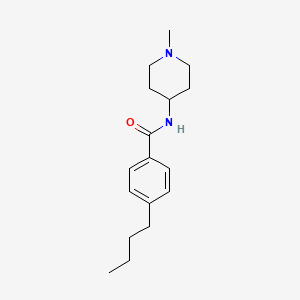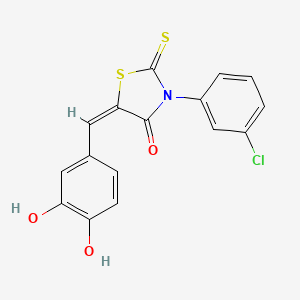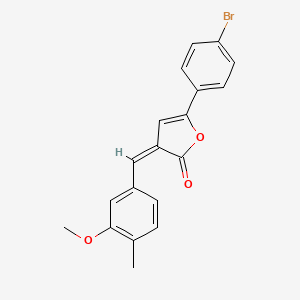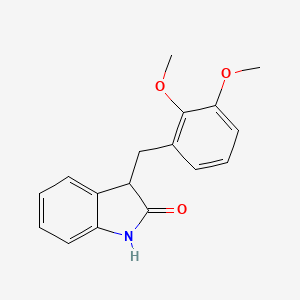
4-butyl-N-(1-methyl-4-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-N-(1-methyl-4-piperidinyl)benzamide, commonly known as Bupivacaine, is a local anesthetic drug used in various medical procedures. It belongs to the amide group of local anesthetics and is widely used due to its long-lasting effects. Bupivacaine is used in various medical procedures such as epidural anesthesia, nerve block, and spinal anesthesia.
作用机制
Bupivacaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. It also blocks the release of neurotransmitters such as glutamate, which is responsible for the transmission of pain signals. Bupivacaine is a lipophilic drug, which means it has a high affinity for lipid membranes. This property allows it to penetrate the nerve cell membrane and block the sodium channels.
Biochemical and Physiological Effects:
Bupivacaine has various biochemical and physiological effects on the body. It causes local anesthesia by blocking the transmission of pain signals. Bupivacaine also causes vasodilation, which leads to a decrease in blood pressure. It also causes a decrease in heart rate and cardiac output. Bupivacaine can cause toxicity at high doses, which can lead to cardiac arrest and central nervous system depression.
实验室实验的优点和局限性
Bupivacaine is widely used in lab experiments due to its local anesthetic properties. It is used to study the mechanism of action of local anesthetics and their effects on the body. Bupivacaine is also used to study the pharmacokinetics and pharmacodynamics of local anesthetics. However, Bupivacaine has limitations in lab experiments as it can cause toxicity at high doses, which can lead to cardiac arrest and central nervous system depression.
未来方向
There are various future directions for the research on Bupivacaine. One of the future directions is the development of new formulations of Bupivacaine that can provide longer-lasting anesthesia with minimal side effects. Another future direction is the study of the pharmacokinetics and pharmacodynamics of Bupivacaine in different populations, such as pediatric and elderly patients. The development of new delivery systems for Bupivacaine, such as transdermal patches, is also a future direction for research.
Conclusion:
Bupivacaine is a local anesthetic drug widely used in various medical procedures. It is synthesized by reacting 4-butyl-1,2-diamine with 1-methyl-4-piperidinyl benzoyl chloride. Bupivacaine is used in scientific research to study the mechanism of action of local anesthetics and their effects on the body. It is also used to study the pharmacokinetics and pharmacodynamics of local anesthetics. Bupivacaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals. It also causes vasodilation, which leads to a decrease in blood pressure. Bupivacaine has advantages and limitations in lab experiments, and there are various future directions for research on Bupivacaine.
合成方法
Bupivacaine is synthesized by reacting 4-butyl-1,2-diamine with 1-methyl-4-piperidinyl benzoyl chloride. The reaction takes place in the presence of a base and an organic solvent. The product obtained is then purified by recrystallization to obtain pure Bupivacaine.
科学研究应用
Bupivacaine is widely used in scientific research due to its local anesthetic properties. It is used in various medical procedures and is known for its long-lasting effects. Bupivacaine is used in research to study the mechanism of action of local anesthetics and their effects on the body. It is also used to study the pharmacokinetics and pharmacodynamics of local anesthetics.
属性
IUPAC Name |
4-butyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-4-5-14-6-8-15(9-7-14)17(20)18-16-10-12-19(2)13-11-16/h6-9,16H,3-5,10-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQGUILSJJLORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[(3-bromophenyl)amino]butyl}-2,5-pyrrolidinedione](/img/structure/B5029695.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5029704.png)
![4-tert-butyl-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B5029718.png)
![propyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5029732.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5029733.png)

![8-methoxy-3-phenyl-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5029748.png)


![3-methyl-6-phenoxy-2-thioxo-2,3-dihydro-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B5029754.png)
![5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B5029770.png)
![1-[3-(2-allyl-4-chlorophenoxy)propyl]-4-methylpiperazine](/img/structure/B5029771.png)

![N-ethyl-3,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5029784.png)